molecular formula C8H10N2S B14204188 3-Phenyl-1,3,4-thiadiazolidine CAS No. 918407-46-2

3-Phenyl-1,3,4-thiadiazolidine

Cat. No.: B14204188
CAS No.: 918407-46-2
M. Wt: 166.25 g/mol
InChI Key: MSLOXZUVEMXFQC-UHFFFAOYSA-N
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Description

Contextualization of 1,3,4-Thiadiazolidines within the Landscape of Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form a cornerstone of organic and medicinal chemistry. mdpi.com The 1,3,4-thiadiazole (B1197879) ring, a five-membered heterocycle with two nitrogen atoms and one sulfur atom, is a particularly noteworthy scaffold. ajprd.comhumanjournals.com Its derivatives are known to exhibit a wide array of pharmacological activities. ajprd.cominnovareacademics.in The stability of the thiadiazole nucleus has made it a popular building block for the synthesis of new bioactive molecules. innovareacademics.in

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which can endow its derivatives with the ability to interfere with biological processes like DNA replication. mdpi.comnih.gov This structural analogy contributes to their capacity to interact with various biological targets. mdpi.comnih.gov The fully unsaturated 1,3,4-thiadiazole system is the most extensively studied isomer among the four possible thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole). mdpi.com Its reduced form, the 1,3,4-thiadiazolidine ring, represents a saturated version of this important heterocycle, offering different stereochemical and electronic properties for exploration.

The synthesis of 1,3,4-thiadiazolidine derivatives can be achieved through various chemical pathways, including condensation reactions involving hydrazines, aldehydes, and a source of sulfur. osi.lvrsc.org For instance, the reaction of phenylhydrazones with phenyl isothiocyanate or carbon disulphide can yield substituted 1,3,4-thiadiazolidines. rsc.org Another approach involves the cyclothiomethylation of substituted hydrazines with aldehydes and hydrogen sulfide (B99878). osi.lv The versatility in synthetic methods allows for the creation of a diverse library of 1,3,4-thiadiazolidine derivatives with various substituents.

Table 1: Selected Synthetic Routes to 1,3,4-Thiadiazolidine Derivatives

Reactants Product Class Reference
Phenylhydrazones, Phenyl isothiocyanate 4-phenyl-5-phenylimino-1,3,4-thiadiazolidines rsc.org
Phenylhydrazones, Carbon disulphide 4-phenyl-1,3,4-thiadiazolidine-5-thiones rsc.org
Phenyl(benzyl)hydrazines, Aldehydes, H₂S 2,5-dialkyl(aryl)-3-phenyl(benzyl)-1,3,4-thiadiazolidines osi.lv
N-tert-butyl isocyanodichloride, N-aryl thiosemicarbazide (B42300) Substituted 1,3,4-thiadiazolidines ijarsct.co.in

Significance of the 3-Phenyl-1,3,4-thiadiazolidine Scaffold as a Research Target

The presence of a phenyl group at the 3-position of the 1,3,4-thiadiazolidine ring creates a specific scaffold, this compound, that has been a focal point of targeted research. This substitution significantly influences the molecule's properties and biological activity. The phenyl group can engage in various intermolecular interactions, including π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets.

Research has demonstrated that derivatives of the this compound scaffold possess notable biological potential. For example, certain 2,5-disubstituted-3-phenyl-1,3,4-thiadiazolidines have been synthesized and investigated for their fungicidal properties. osi.lv Specifically, 2,5-dimethyl-3-phenyl-1,3,4-thiadiazolidine has shown activity against the fungi Bipolaris sorokiniana and Fusarium oxysporum. osi.lvresearchgate.net This highlights the potential of this scaffold in the development of agrochemicals.

Furthermore, the 3-phenyl substitution is a recurring motif in the broader class of 1,3,4-thiadiazole derivatives that have been explored for a range of therapeutic applications. researchgate.netderpharmachemica.comrsc.org The introduction of a phenyl ring at various positions on the thiadiazole core is a common strategy in medicinal chemistry to enhance biological activity. mdpi.com For instance, 2-phenyl-1,3,4-thiadiazole derivatives have been designed as potential inhibitors of protein tyrosine phosphatase SHP1, which is implicated in oncogenic signaling pathways. rsc.org The synthesis of compounds like 5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] and their evaluation for anti-inflammatory activity further underscore the importance of the 3-phenyl-1,3,4-thiadiazole framework. researchgate.net

Table 2: Investigated Activities of Selected this compound and Related Derivatives

Compound/Derivative Class Investigated Activity Key Findings Reference
2,5-dimethyl-3-phenyl-1,3,4-thiadiazolidine Fungicidal Active against Bipolaris sorokiniana and Fusarium oxysporum osi.lvresearchgate.net
5,5′-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] Anti-inflammatory Showed anti-inflammatory effects in a carrageenan-induced edema model researchgate.net
2-phenyl-1,3,4-thiadiazole derivatives SHP1 Inhibition Designed as potential inhibitors for cancer-related enzymes rsc.org

Evolution of Research Themes Pertaining to this compound and its Derivatives

The research landscape concerning this compound and the broader 1,3,4-thiadiazole class has evolved significantly over time. Initial studies often focused on the fundamental synthesis and characterization of these heterocyclic systems. rsc.orgclockss.org Early work established synthetic methodologies, such as the cyclocondensation of thiosemicarbazides or the reaction of hydrazones with sulfur-containing reagents, to construct the thiadiazolidine ring. rsc.orgijarsct.co.in

Over the years, the focus has progressively shifted from purely synthetic explorations to the investigation of the biological and pharmacological properties of these compounds. This transition is evident from the increasing number of publications detailing the evaluation of 1,3,4-thiadiazole derivatives for various activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. ajprd.cominnovareacademics.innih.govacs.org

More recent research has delved into more specialized areas. For example, there is a growing interest in designing 1,3,4-thiadiazole-based compounds as targeted therapeutic agents, such as enzyme inhibitors. rsc.orgresearchgate.net The development of 1,3,4-thiadiazole hybrids, where the core is combined with other bioactive moieties like thiazolidin-4-ones, represents a contemporary approach to creating novel molecular entities with enhanced or synergistic activities. nih.gov Furthermore, computational methods, including docking studies, are increasingly being employed to rationalize the observed biological activities and to guide the design of new, more potent derivatives. humanjournals.com This evolution from foundational synthesis to targeted, mechanism-based drug design illustrates the maturation of research in this area and the enduring importance of the 1,3,4-thiadiazole scaffold, including its 3-phenyl substituted variants.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918407-46-2

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

3-phenyl-1,3,4-thiadiazolidine

InChI

InChI=1S/C8H10N2S/c1-2-4-8(5-3-1)10-7-11-6-9-10/h1-5,9H,6-7H2

InChI Key

MSLOXZUVEMXFQC-UHFFFAOYSA-N

Canonical SMILES

C1NN(CS1)C2=CC=CC=C2

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Phenyl 1,3,4 Thiadiazolidine and Its Derivatives

Foundational Synthetic Routes to the 1,3,4-Thiadiazolidine Core

The construction of the 1,3,4-thiadiazolidine ring can be achieved through several synthetic strategies, primarily involving cyclization reactions of appropriately substituted precursors.

Cyclo-condensation Reactions of Thiosemicarbazide (B42300) Derivatives

A prevalent and efficient method for the synthesis of the 1,3,4-thiadiazole (B1197879) ring involves the cyclization of thiosemicarbazide and its derivatives. sbq.org.br This approach is widely utilized due to the ready availability of the starting materials and the generally good yields of the desired heterocyclic products. sbq.org.brsphinxsai.com The reaction typically proceeds through the intramolecular cyclization of a thiosemicarbazide derivative, often in the presence of an acid or a dehydrating agent. jocpr.com

For instance, the reaction of thiosemicarbazide with carboxylic acids or their derivatives, such as acid chlorides or esters, is a common route. jocpr.comfarmaciajournal.com The mechanism generally starts with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid derivative, followed by dehydration and subsequent cyclization through the attack of the sulfur atom on the carbonyl group, ultimately leading to the formation of the 1,3,4-thiadiazole ring. sbq.org.br A variety of condensing agents can be employed to facilitate this transformation, including phosphorus oxychloride (POCl3) and concentrated sulfuric acid. jocpr.comnih.gov

Furthermore, solid-phase synthesis techniques have been developed for the preparation of 1,3,4-thiadiazole derivatives starting from a thiosemicarbazide intermediate resin. acs.org This methodology allows for the generation of a diverse range of substituted thiadiazoles through subsequent functionalization reactions. acs.org

Ring Closure Strategies from Open-Chain Precursors

The synthesis of the 1,3,4-thiadiazolidine core can also be accomplished through the ring closure of various open-chain precursors. One notable method involves the reaction of N,N'-disubstituted hydrazinecarbothioamides with quinones, which can lead to the formation of N,N'-disubstituted sbq.org.brsci-hub.stnih.govthiadiazole-2,5-diamines. researchgate.net Another approach utilizes the intramolecular cyclization of thiosemicarbazones. For example, the oxidative cyclization of thiosemicarbazones derived from aldehydes and thiosemicarbazide can yield 2-amino-5-substituted-1,3,4-thiadiazoles. benthamdirect.com

Furthermore, the reaction between acid hydrazides and isothiocyanates produces 1,4-disubstituted thiosemicarbazides, which serve as valuable intermediates for the synthesis of 1,3,4-thiadiazole derivatives. farmaciajournal.com The cyclization of these intermediates can be achieved under various conditions to afford the desired heterocyclic ring.

The transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles represents another ring closure strategy. This conversion can be achieved by reacting the oxadiazole with a sulfur source like thiourea, effectively replacing the oxygen atom in the ring with a sulfur atom. sci-hub.st

Oxidative Condensation Approaches

Oxidative condensation provides an alternative pathway to the 1,3,4-thiadiazolidine ring system. This method often involves the oxidative cyclization of thiosemicarbazones. For instance, the oxidative cyclization of benzalthiosemicarbazones using ferric chloride as an oxidizing agent can produce 2-amino-5-phenyl-1,3,4-thiadiazole. sphinxsai.com Similarly, thiosemicarbazones can be subjected to oxidative cyclization with ferric chloride to yield 2-amino-5-styryl-1,3,4-thiadiazoles. benthamdirect.com

Another example of an oxidative approach is the iodine-mediated oxidative C-S bond formation. The condensation of thiosemicarbazide with aldehydes, followed by treatment with iodine, leads to the synthesis of 2-amino-substituted 1,3,4-thiadiazoles. nih.govresearchgate.net This transition-metal-free method is scalable and compatible with a range of aldehydes. nih.gov

Functionalization and Derivatization Approaches for 3-Phenyl-1,3,4-thiadiazolidine Analogs

Once the 1,3,4-thiadiazolidine core is established, further modifications can be introduced to synthesize a variety of analogs with different properties.

Introduction of Aromatic Substituents on the Phenyl Moiety

The synthesis of 3-aryl-1,3,4-thiadiazolidine analogs can be achieved by starting with appropriately substituted precursors. For example, reacting substituted aromatic acid hydrazides with phenylisothiocyanate yields 1,4-disubstituted thiosemicarbazides, which can then be cyclized to form 3-aryl-1,3,4-thiadiazolidine derivatives. farmaciajournal.com

Another strategy involves the direct synthesis of 3-aryl-2,3-dihydro-1,3,4-thiadiazoles through the condensation of various aldehydes with alkyl hydrazine (B178648) carbodithioates followed by reaction with hydrazonoyl halides. researchgate.net This method allows for the introduction of diverse aryl groups onto the thiadiazole ring system. The synthesis of 2-amino-5-(substituted-phenyl)-1,3,4-thiadiazoles has been achieved through the cyclization of the corresponding thiosemicarbazides. nih.gov

Electrophilic and Nucleophilic Modification at Ring Positions

The 1,3,4-thiadiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents. Due to the presence of two electron-withdrawing nitrogen atoms, the carbon atoms of the 1,3,4-thiadiazole ring are electron-deficient, making them generally unreactive towards electrophilic substitution. sci-hub.stchemicalbook.com However, nucleophilic substitution reactions readily occur at the ring carbon atoms. sci-hub.stnih.gov

Halogenated 1,3,4-thiadiazoles are particularly useful intermediates for introducing various functional groups via nucleophilic substitution. nih.gov For instance, a chloro-substituted 1,3,4-thiadiazole can react with nucleophiles to yield a range of 5-substituted derivatives. nih.gov

Furthermore, the amino group in 2-amino-1,3,4-thiadiazole (B1665364) derivatives can undergo various reactions. For example, it can be reacted with aromatic aldehydes to form Schiff bases, which can then be further modified. benthamdirect.com Additionally, intramolecular nucleophilic substitution reactions have been utilized to synthesize novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. tandfonline.com

Synthesis of Poly-substituted Thiadiazolidines, including Dithione Derivatives

The synthesis of thiadiazolidine rings with multiple substituents allows for the fine-tuning of their chemical properties. A variety of methods have been developed to introduce diverse functional groups onto the heterocyclic core.

One common approach involves the cycloaddition reaction of thioketo groups with various reagents. For instance, new polysulfur-nitrogen heterocycles can be generated through cycloaddition reactions with the thioketo group of readily available tricyclic 1,2-dithiole-3-thiones. nih.gov The treatment of bis Current time information in Bangalore, IN.mst.edudithiolo nih.govCurrent time information in Bangalore, IN.thiazine ketothione with diaryl nitrile imines, generated from hydrazonoyl chlorides, yields nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazolylidenyl Current time information in Bangalore, IN.mst.edudithiolo nih.govCurrent time information in Bangalore, IN.thiazines in high yields. nih.gov

Another versatile method is the multi-component reaction, which allows for the one-pot synthesis of complex molecules. A notable example is the synthesis of 3-carbonyl-(pyrid-4-yl)-5-hepta-O-benzoyl-β-D-lactosylimino-2-arylimino-1,3,4-thiadiazolidines. This synthesis is achieved by reacting 1-carbonyl-(pyrid-4-yl)-4-hepta-O-benzoyl-β-D-lactosyl-3-thiosemicarbazide with aryl isocyanodichlorides. connectjournals.com

The synthesis of dithione derivatives, such as 1,3,4-thiadiazolidine-2,5-dithione, has also garnered significant attention. ontosight.ai This compound, which can exist in different tautomeric forms, is a key precursor for further functionalization. mst.edu The reaction of 1,3,4-thiadiazolidine-2,5-dithione with agents like hydrogen peroxide and tert-nonanethiol (B1584881) leads to oxidized products with modified properties. ontosight.ai Furthermore, mono- and di-alkylated derivatives of 5-mercapto-1,3,4-thiadiazole-2(3H)-thione can be synthesized and have been characterized using X-ray crystallography and NMR spectroscopy. mst.edu

The aldolisation-crotonisation reaction is another effective method for producing substituted derivatives. This reaction between aromatic aldehydes and 4-thio-thiazolidine-2-one, followed by N-alkylation, yields products like 3-(4-bromophenacyl)-4-thio-5-arylidene-thiazolidine-2-ones. nih.gov

Table 1: Selected Methods for Synthesis of Poly-substituted Thiadiazolidines

Product Class Reactants Key Method Reference
nih.govCurrent time information in Bangalore, IN.ontosight.aiThiadiazolylidenyl Current time information in Bangalore, IN.mst.edudithiolo nih.govCurrent time information in Bangalore, IN.thiazines bis Current time information in Bangalore, IN.mst.edudithiolo nih.govCurrent time information in Bangalore, IN.thiazine ketothione, Diaryl nitrile imines Cycloaddition nih.gov
3-Carbonyl-(pyrid-4-yl)-5-imino-2-arylimino-1,3,4-thiadiazolidines 1-Carbonyl-(pyrid-4-yl)-thiosemicarbazide derivative, Aryl isocyanodichlorides Multi-component Reaction connectjournals.com
Mono- and Di-alkylated 5-mercapto-1,3,4-thiadiazole-2(3H)-thione 1,3,4-Thiadiazolidine-2,5-dithione, Alkylating agents Alkylation mst.edu
4-Thio-5-arylidene-thiazolidine-2-ones 4-Thio-thiazolidine-2-one, Aromatic aldehydes Aldolisation-Crotonisation nih.gov

Green Chemistry and Sustainable Synthetic Techniques for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this involves the use of alternative energy sources, avoiding hazardous reagents, and improving reaction efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.netderpharmachemica.com

This technology has been successfully applied to the synthesis of various 1,3,4-thiadiazole derivatives. For example, the synthesis of 1,3,4-thiadiazole Schiff bases can be achieved in a much shorter time under microwave conditions. researchgate.net Similarly, the cyclization of 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazides to form nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazole derivatives is efficiently promoted by microwave irradiation. nih.gov In one study, the reaction of an acid hydrazide with phenyl isothiocyanate in DMF under microwave irradiation at 400 Watts for 5 minutes produced the corresponding phenylthiosemicarbazide derivative in 87% yield. nih.gov

The synthesis of fused heterocyclic systems, such as nih.govCurrent time information in Bangalore, IN.mst.edutriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.ontosight.aithiadiazoles, also benefits from microwave assistance. The cyclization of 4-amino-5-thioxo-1,2,4-triazoles with substituted acids using POCl₃ as a cyclizing agent proceeds in good yields under microwave irradiation. scielo.br A comparative study showed that a reaction requiring 7 hours under conventional heating could be completed in just 5 minutes with microwave assistance, demonstrating the method's superior efficiency. derpharmachemica.com

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Triazolothiadiazoles

Method Reaction Time Yield Reference
Conventional Heating ~7 hours Moderate derpharmachemica.com
Microwave Irradiation 5 minutes High derpharmachemica.com

Metal-Free Reaction Conditions

The development of metal-free synthetic routes is a key goal in sustainable chemistry, as it avoids the use of potentially toxic and expensive heavy metal catalysts. Several effective metal-free methods have been reported for the synthesis of thiadiazole derivatives.

One notable strategy is the base-mediated intramolecular dehydrogenative N–S bond formation. A facile, transition-metal-free synthesis of 3,5-disubstituted-1,2,4-thiadiazoles has been achieved by reacting amidines with dithioesters in the presence of sodium hydride (NaH) in DMF. acs.org This reaction proceeds at room temperature under an inert atmosphere, yielding the thiadiazole product in high yields (e.g., 87%) without the need for a metal catalyst. acs.org

Another important metal-free approach is iodine-mediated oxidative C–S bond formation. This method has been used to synthesize 2-amino-substituted 1,3,4-thiadiazoles. The process involves the condensation of thiosemicarbazide with an appropriate aldehyde, followed by treatment with molecular iodine and potassium carbonate in 1,4-dioxane. sbq.org.br This sequential, transition-metal-free synthesis is compatible with a wide range of aldehydes and provides the desired thiadiazole derivatives in moderate to good yields. sbq.org.br

Table 3: Examples of Metal-Free Synthesis of Thiadiazoles

Reaction Type Key Reagents Product Yield Reference
Dehydrogenative N–S Coupling Amidines, Dithioesters, NaH, DMF 3,5-Disubstituted-1,2,4-thiadiazoles 87% acs.org
Oxidative C–S Bond Formation Thiosemicarbazide, Aldehydes, I₂, K₂CO₃ 2-Amino-1,3,4-thiadiazoles Moderate-Good sbq.org.br

Photocatalytic Approaches

Photocatalysis utilizes light to drive chemical reactions and represents a highly sustainable and green synthetic strategy. This approach is gaining traction for the construction of heterocyclic compounds, including thiadiazoles.

Visible-light-promoted synthesis offers a mild and efficient alternative to traditional methods. Eosin Y, an organic dye, has been employed as a photocatalyst for the one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. semanticscholar.org This method leverages the ability of the photocatalyst to absorb visible light and initiate the desired chemical transformations under gentle conditions.

A novel and advanced strategy involves the use of thiadiazole-linked covalent organic frameworks (COFs) for photocatalytic applications, such as H₂ production. bohrium.com While the primary application is in energy, the synthesis of these frameworks itself represents a photocatalytic approach. The strategy involves a post-synthetic modification of N-acylhydrazone-linked COFs through thionation, cyclization, and oxidation to create the thiadiazole linkage. bohrium.com The resulting fully conjugated thiadiazole structure enhances visible-light absorption and facilitates electron-hole pair separation, which are key principles of photocatalysis. bohrium.com These advanced materials serve as platforms for developing new photocatalytic reactions and designing novel photocatalysts for organic synthesis. bohrium.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Phenyl 1,3,4 Thiadiazolidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Phenyl-1,3,4-thiadiazolidine compounds. Through one-dimensional (¹H and ¹³C) and two-dimensional techniques, it is possible to map the carbon skeleton and the relative stereochemistry of the molecule.

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In derivatives of the 2,3-dihydro-1,3,4-thiadiazole ring, the protons on the heterocyclic ring and the phenyl group exhibit characteristic chemical shifts.

The protons of the phenyl ring typically appear as multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. nih.gov For instance, in a series of 2,3-dihydro-1,3,4-thiadiazole derivatives with a 3-(4-nitrophenyl) substituent, the aromatic protons consistently appear as doublets around δ 8.3-8.5 ppm. d-nb.info The specific chemical shift and multiplicity depend on the substitution pattern on the phenyl ring. The presence of a chemical shift between δ 4.93 and 4.95 ppm can indicate the appearance of a dihydro-1,3,4-thiadiazole ring structure. uobabylon.edu.iq Protons on substituents attached to the ring, such as methyl (CH₃) groups, are typically observed in the upfield region (δ 2.3-2.7 ppm). d-nb.info

Table 1: Selected ¹H-NMR Data for 2,3-Dihydro-1,3,4-thiadiazole Derivatives This table is interactive. Click on the headers to sort.

Compound Phenyl Group Protons (δ ppm) Other Key Protons (δ ppm) Solvent Citation
2-[(Cyclopentylidenehydrazono)‑5‑methyl‑3‑(4‑nitrophenyl)‑2,3‑dihydro‑1,3,4‑thiadiazole] 8.29 (d, 2H), 8.41 (d, 2H) 2.46 (s, 3H, CH₃), 1.81–1.88 (m, 4H, 2CH₂), 2.53-2.61 (m, 4H, 2CH₂) CDCl₃ d-nb.info
2-[(Cyclohexylidenehydrazono)‑5‑methyl‑3‑(4‑nitrophenyl)‑2,3‑dihydro‑1,3,4‑thiadiazole] 8.32–8.37 (m, 4H) 2.47 (s, 3H, CH₃), 1.63–1.67 (m, 6H, 3CH₂), 2.33 (t, 2H, CH₂), 2.67 (t, 2H, CH₂) DMSO-d₆ d-nb.info
2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole 7.35 (m, 10H) 8.57 (s, 1H, CH=N) DMSO-d₆ nih.gov

¹³C-NMR spectroscopy provides direct information about the carbon framework of the molecule. The carbon atoms within the 2,3-dihydro-1,3,4-thiadiazole ring and the attached phenyl group resonate at characteristic frequencies.

The carbons of the phenyl group typically resonate in the δ 110-150 ppm range. For example, in several 3-(4-nitrophenyl)-2,3-dihydro-1,3,4-thiadiazole derivatives, signals for the phenyl carbons are observed around δ 112-113 ppm and δ 124 ppm, with the carbon attached to the nitro group appearing further downfield. d-nb.info The carbon atoms of the thiadiazole ring itself are also found in the downfield region, often between δ 135 and 165 ppm, due to the influence of the adjacent heteroatoms. d-nb.infoarabjchem.org For example, in 5-acetyl-2-(cinnamoyl)cyanomethylene-3-phenyl-2,3-dihydro-1,3,4-thiadiazole, ring carbons are observed at δ 156.4 and 165.1 ppm. arabjchem.org

Table 2: Selected ¹³C-NMR Data for 2,3-Dihydro-1,3,4-thiadiazole Derivatives This table is interactive. Click on the headers to sort.

Compound Phenyl Group Carbons (δ ppm) Thiadiazole Ring Carbons (δ ppm) Other Key Carbons (δ ppm) Solvent Citation
2-[(Cyclopentylidenehydrazono)‑5‑methyl‑3‑(4‑nitrophenyl)‑2,3‑dihydro‑1,3,4‑thiadiazole] 112.5, 124.2, 146.4 136.3, 154.0, 158.3, 163.4 16.2 (CH₃), 23.1, 26.2, 32.1, 38.5 (cyclopentyl) CDCl₃ d-nb.info
2-[(3,4‑Dihydronaphthalen‑1(2H)‑ylidene)hydrazono]‑5‑methyl‑3‑(4‑nitrophenyl)‑2,3‑dihydro‑1,3,4‑thiadiazole] 113.4, 124.2, 144.5 137.9, 154.9, 156.2, 163.7 16.8 (CH₃), 21.0, 23.4, 29.3 (tetralone CH₂) CDCl₃ d-nb.info

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C signals and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the molecule, such as the protons on the phenyl ring and their relationship to any aliphatic protons on the thiadiazolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as confirming the connection between the phenyl ring and the thiadiazolidine ring. mdpi.com

The use of 2D NMR has been vital in determining the correct substitution patterns and tautomeric forms in related thiadiazole compounds, highlighting its essential role in the structural elucidation of this heterocyclic family. mdpi.comanadolu.edu.trnih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is used to identify key functional groups in this compound and its derivatives. The spectra reveal characteristic absorption bands corresponding to specific bond vibrations.

Key absorptions include:

C-H Stretching : Aromatic C-H stretching from the phenyl group is typically observed in the 3100–3000 cm⁻¹ region. nih.govsapub.org

C=N Stretching : The C=N bond within the thiadiazole ring or in exocyclic imine groups gives rise to a characteristic band in the 1625–1590 cm⁻¹ range. nih.govuobabylon.edu.iq

C-S Stretching : The carbon-sulfur bond vibration is often found in the fingerprint region, typically around 700 cm⁻¹. dergipark.org.tr

N-H and O-H Stretching : If present, N-H or O-H groups would show broad absorption bands in the 3400-3100 cm⁻¹ region. uobabylon.edu.iq For example, in a precursor to a 2,3-dihydro-1,3,4-thiadiazole, characteristic OH/NH₂ absorptions were seen in the 3300-3100 cm⁻¹ region, which were absent after cyclization. uobabylon.edu.iq

Table 3: Selected FT-IR Data for 2,3-Dihydro-1,3,4-thiadiazole Derivatives This table is interactive. Click on the headers to sort.

Compound C=N (cm⁻¹) C-H Aromatic (cm⁻¹) Other Key Bands (cm⁻¹) Citation
2-(Benzylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole 1595 3100 2916 (C-H aliphatic) nih.gov
2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole 1607 3099 2917 (C-H aliphatic) nih.gov
5-Acetyl-2-(cinnamoyl)cyanomethylene-3-phenyl-2,3-dihydro-1,3,4-thiadiazole 1612 - 2199 (C≡N), 1700, 1685 (C=O) arabjchem.org

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For thiadiazolidine compounds, Raman spectroscopy can be valuable for identifying:

C-S and S-S Stretching : Sulfur-containing bonds often produce strong signals in Raman spectra. The C-S bond stretch in related thiadiazole rings has been identified around 841 cm⁻¹. researchgate.net

Ring Vibrations : The symmetric vibrations of the thiadiazolidine and phenyl rings can be more readily observed.

N-N Stretching : The nitrogen-nitrogen single bond, which is difficult to observe in IR, may be Raman active.

While specific Raman spectral data for this compound is not extensively reported, its application to related heterocycles like 3-chloro-1,2,5-thiadiazole (B1282117) and 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) demonstrates its utility in providing a more complete vibrational analysis. researchgate.netcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. The mass spectra of these compounds typically show a prominent molecular ion peak, which is a testament to the stability of the fused ring system under electron impact. clockss.org

The fragmentation of 1,3,4-thiadiazole (B1197879) derivatives often involves characteristic cleavage pathways. For instance, in some derivatives, a primary fragmentation event is the loss of a substituent group attached to the phenyl ring or the thiadiazole core. jrespharm.com For example, the mass spectra of certain 2,5-disubstituted 1,3,4-thiadiazole derivatives show a principal fragmentation pattern involving the removal of a 4-fluorobenzoyl moiety. jrespharm.com Another common fragmentation pathway is the cleavage of the bond adjacent to an amine substituent. jrespharm.com

In the case of more complex structures, such as bis(1,3,4-thiadiazole) derivatives, the fragmentation can be more intricate, but the stability of the conjugated system often results in a strong molecular ion peak. clockss.orgresearchgate.net The fragmentation pattern of 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydroxy-6-(naphthalen-1-yl)-nicotinonitrile has been studied, providing insights into the stability of related heterocyclic systems. researchgate.net Similarly, the mass fragmentation of novel 1,3,4-thiadiazole sulfonamides has been detailed, showing characteristic cleavages that help in structure confirmation. arabjchem.org

A representative mass spectrum for a hydroxyl-5-phenyl-1,3,4-thiadiazole derivative showed the molecular ion peak as the base peak, indicating its stability. researchgate.net The mass spectra of synthesized 1,3,4-thiadiazole Schiff bases have also been used to confirm their structures. journalcra.com

Table 1: Representative Mass Spectrometry Data for this compound Derivatives

Compound/DerivativeMolecular Ion Peak (m/z)Key Fragmentation Notes
N-(5-((4-bromophenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide296 (M+), 298 (M++2)Presence of bromine isotope pattern. derpharmachemica.com
2-((4-bromophenyl)amino)-5-(1H-imidazol-1-yl)-1,3,4-thiadiazole435 (M+), 437 (M++2)Presence of bromine isotope pattern. derpharmachemica.com
4-(2-imino-5-(1-(2-(3-oxo-3H-benzo[f]-chromene-2-carbonyl)hydrazono)ethyl)-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide534 (M+)Corresponds to the calculated molecular formula. arabjchem.org
5-hydroxyl-5-phenyl-1,3,4-thiadiazole88.1 (58%)Molecular ion peak is the base peak. researchgate.net

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in investigating the electronic structure and conjugation in this compound compounds. The absorption bands observed in the UV-Vis spectra correspond to electronic transitions between different molecular orbitals.

The UV-Vis spectra of 1,3,4-thiadiazole derivatives typically exhibit multiple absorption maxima, which are attributed to π→π* and n→π* electronic transitions. scielo.br The π→π* transitions are generally more intense and occur at shorter wavelengths, arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heterocyclic rings. The n→π* transitions, which are typically less intense, involve the excitation of non-bonding electrons (from sulfur and nitrogen atoms) to antibonding π* orbitals. semanticscholar.org

For instance, the UV spectra of certain 1,2,4-triazole-3-thione derivatives of 1,3,4-thiadiazole show three absorption maxima in the ranges of 204-208 nm, 243-260 nm, and 263-293 nm. jrespharm.com The synthesis of various 2-arylazo-5-aryl-1,3,4-thiadiazole dyes resulted in compounds with four absorption maxima in their UV-Vis spectra measured in methanol. mdpi.com The interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with iodine has been studied using UV-Vis spectroscopy, revealing the formation of a charge-transfer complex. nih.gov

The solvent can influence the position and intensity of the absorption bands. Studies on novel 1,3,4-thiadiazole derivatives containing a 3-mercaptobutan-2-one moiety showed that the compound exists in keto-enol tautomeric forms, and the equilibrium between these forms is solvent-dependent, as observed by UV-Visible spectra in different solvents like methanol, chloroform (B151607), and DMSO. nih.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to aid in the assignment of the observed electronic transitions. scielo.brmdpi.com

Table 2: UV-Vis Absorption Data for Representative 1,3,4-Thiadiazole Derivatives

Compound/DerivativeSolventAbsorption Maxima (λmax, nm)Reference
5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amineCHCl₃336.75, 291.75 scielo.br
5-(1-methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amineCHCl₃353.00, 303.00 scielo.br
1,2,4-triazole-3-thione derivativesNot specified204-208, 243-260, 263-293 jrespharm.com
1,3,4-Thiadiazole-derived ligandsNot specifiedMultiple bands researchgate.netrsc.org

X-ray Diffraction Crystallography for Solid-State Structural Determination

Numerous crystal structures of 1,3,4-thiadiazole derivatives have been reported, revealing key structural features. For example, the crystal structure of 5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) was determined to be in the non-centrosymmetric orthorhombic space group Fdd2. sciforum.netsciforum.net In this structure, the 1,3,4-thiadiazole-2-thione unit is planar. sciforum.net The benzene (B151609) and thiadiazole rings are generally not coplanar. sciforum.net

In another study, the crystal structure of 6-ferrocenyl-3-phenyl- semanticscholar.orgsciforum.netrsc.orgtriazolo[3,4-b] sciforum.netrsc.orgsielc.comthiadiazole was determined to belong to the monoclinic P21/c space group. researchgate.net The analysis of 2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivatives showed that the molecules adopt an L-shaped geometry, with the crystal packing stabilized by various weak interactions such as C–H⋯O, C–H⋯π, and π⋯π stacking, in addition to strong N–H⋯N hydrogen bonds. rsc.org The crystal structure of 5,5'-(disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione] was also elucidated, and its anti-inflammatory activity was studied. researchgate.net

The structural determination of novel cytotoxic agents, such as 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, was achieved using synchrotron X-ray powder diffraction data. cambridge.org The proof of the molecular structure for 5-arylimino-1,3,4-thiadiazole regioisomers has been established for the first time by single-crystal X-ray diffraction analysis. mdpi.com

Table 3: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione)OrthorhombicFdd2Planar 1,3,4-thiadiazole-2-thione unit, non-coplanar benzene and thiadiazole rings. sciforum.netsciforum.net
6-ferrocenyl-3-phenyl- semanticscholar.orgsciforum.netrsc.orgtriazolo[3,4-b] sciforum.netrsc.orgsielc.comthiadiazoleMonoclinicP21/cDetailed bond lengths and angles determined. researchgate.net
2-benzamido-5-(4-fluoro-3-phenoxyphenyl)-1,3,4-thiadiazole derivativesVariesVariesL-shaped molecular geometry, stabilization via weak intermolecular interactions. rsc.org
5,5'-(Disulfanediyl)bis[3-phenyl-1,3,4-thiadiazole-2(3H)-thione]Not specifiedNot specifiedStructure identified by X-ray crystal structure analysis. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized this compound compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

TLC is routinely used to monitor the progress of reactions and to get a preliminary indication of the purity of the products. nih.govrasayanjournal.co.in The purity of synthesized compounds is often checked by TLC on silica (B1680970) gel plates, with visualization under iodine vapor or UV light. rasayanjournal.co.in

HPLC is a more quantitative and efficient method for purity determination and for the preparative separation of these compounds. Reverse-phase (RP) HPLC is frequently employed. For instance, a method for the analysis of 5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thione has been developed using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is used in place of phosphoric acid. sielc.com This HPLC method is scalable for preparative separations to isolate impurities. sielc.com

Column chromatography is another essential technique for the purification of intermediate and final products. mdpi.comnih.govthieme-connect.de Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or chloroform and ethyl acetate. mdpi.comnih.gov The purity of 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2(3H)thione potassium salt has been determined to be ≥98.0% by HPLC and titration analysis. avantorsciences.com

Table 4: Chromatographic Conditions for Analysis of this compound Derivatives

Compound/DerivativeChromatographic MethodStationary PhaseMobile PhasePurposeReference
5-(p-Nitrophenylthio)-3-phenyl-1,3,4-thiadiazole-2(3H)-thioneRP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidAnalysis sielc.com
2H-1,3,4-Thiadiazole-2-thione, 5-mercapto-3-phenyl-RP-HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidAnalysis
N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide DerivativesColumn ChromatographySilica gel (70-230 mesh)Ethyl Acetate/Petroleum EtherPurification nih.gov
2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole DerivativesColumn ChromatographySilica gelCHCl₃/EtOAc (5:1 v/v)Purification mdpi.com
5-Phenyl-1,3,4-thiadiazole-2-aminesTLCSilica gel GBenzene and AcetonePurity check rasayanjournal.co.in
N-(5-(Substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide DerivativesTLCMerck silica gel 60 F254VariousPurity confirmation

Based on a comprehensive search for scientific literature, there is currently no available published research that provides the specific computational and theoretical data required to construct the article on This compound according to the provided detailed outline.

While the synthesis of this compound has been reported, resulting from the cyclothiomethylation of phenyl hydrazine (B178648) with formaldehyde (B43269) and hydrogen sulfide (B99878) in an acidic medium, detailed computational studies on this specific molecule are not found in the available search results. researchgate.netresearchgate.netresearchgate.net

The requested sections and subsections require specific data points from advanced computational analyses, including:

Density Functional Theory (DFT) Studies: Optimized molecular geometry, conformational landscapes, Frontier Molecular Orbital (FMO) energies, electrostatic potential maps, and Fukui function calculations.

Quantum Chemical Calculations: Specifically, predicted NMR chemical shifts.

The available literature discusses these theoretical approaches extensively for the related aromatic 1,3,4-thiadiazole derivatives, but not for the saturated This compound . The structural and electronic differences between the aromatic (thiadiazole) and saturated (thiadiazolidine) ring systems are significant, making it scientifically inaccurate to extrapolate data from one to the other.

Due to the strict instructions to focus solely on This compound and not introduce information outside the specified scope, it is not possible to generate the requested article without the necessary scientific source data.

Computational and Theoretical Chemistry Approaches in the Study of 3 Phenyl 1,3,4 Thiadiazolidine

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Predicted Vibrational Frequencies (IR)

Density Functional Theory (DFT) calculations are a cornerstone for predicting the infrared (IR) spectra of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies of the fundamental vibrational modes. These predicted frequencies correspond to the absorption peaks in an IR spectrum. For a given molecule, the geometry is first optimized to find its lowest energy conformation using a specific functional and basis set, such as B3LYP/6-311G(d,p). sapub.org Following optimization, a frequency calculation is performed on the stable structure.

The resulting vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For heterocyclic systems like thiadiazoles, characteristic frequencies include C-H, N-H, C-N, C=N, and C-S stretching and bending vibrations. sapub.orgscholarsresearchlibrary.com For instance, in studies of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, C-S stretching vibrations were calculated to be around 653-665 cm⁻¹, while C-N stretching vibrations were predicted at 1497-1507 cm⁻¹. sapub.org Aromatic C-H stretching vibrations are typically found in the 3000–3100 cm⁻¹ region. tandfonline.com

It is common for calculated (raw) frequencies to be systematically higher than experimental values due to the exclusion of anharmonicity in the theoretical model. sapub.org Therefore, the calculated frequencies are often scaled using empirical scaling factors to improve agreement with experimental data. sapub.org The analysis of these vibrations provides a theoretical fingerprint of the molecule, confirming structural features and the nature of chemical bonds.

Table 1: Representative Predicted Vibrational Frequencies for a Substituted 1,3,4-Thiadiazole (B1197879) Derivative Data based on DFT calculations for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole. sapub.org

Calculated Wavenumber (cm⁻¹)Assignment
3494N-H Asymmetric Stretch
3393N-H Symmetric Stretch
3084Phenyl C-H Stretch
1625Phenyl C-C Stretch
1557NO₂ Asymmetric Stretch
1507C-N Antisymmetric Stretch
1497C-N Symmetric Stretch
1351NO₂ Symmetric Stretch
1154N-N Stretch
665C-S Stretch
653C-S Stretch

Predicted UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. tandfonline.comresearchgate.net After obtaining an optimized ground-state geometry, TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com These excitation energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

The calculations can elucidate the nature of these transitions, which are often described in terms of the molecular orbitals involved, such as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For aromatic and heterocyclic compounds, common transitions include π→π* and n→π*. researchgate.net For example, TD-DFT calculations on a fused researchgate.netscispace.commdpi.com-triazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazole system predicted prominent absorption peaks corresponding to HOMO→LUMO and HOMO-4→LUMO transitions. tandfonline.com The choice of solvent can significantly impact UV-Vis spectra, and this effect can be modeled computationally using methods like the Polarizable Continuum Model (PCM). mdpi.com This allows for a more direct comparison between theoretical predictions and experimental spectra measured in solution. mdpi.com

Table 2: Representative Predicted UV-Vis Absorption Data for a Fused 1,3,4-Thiadiazole System Data based on TD-DFT calculations for a researchgate.netscispace.commdpi.com-triazolo[3,4-b] researchgate.netmdpi.comresearchgate.netthiadiazole derivative. tandfonline.comresearchgate.net

Excitation Energy (eV)Predicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
4.023080.0009HOMO → LUMO (37%)
4.262910.0028HOMO-1 → LUMO (54%)
4.602690.0011HOMO-2 → LUMO (49%)
2.036100.0001HOMO-4 → LUMO (43%)

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, providing a detailed view of molecular motions and interactions. mdpi.com For compounds like 3-Phenyl-1,3,4-thiadiazolidine, MD simulations are particularly valuable in the context of drug discovery to assess the stability of a ligand within a protein's binding site. dergipark.org.trtandfonline.com

After an initial binding pose is predicted by molecular docking, an MD simulation is run for a duration typically ranging from nanoseconds to microseconds. dergipark.org.tr The simulation reveals how the ligand and protein adapt to each other and whether the key interactions observed in the static dock are maintained in a dynamic, solvated environment. mdpi.com Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dergipark.org.tr A stable RMSD for the ligand over the simulation time suggests that it remains securely bound in the pocket, while the RMSF of protein residues can highlight flexible regions that interact with the ligand. dergipark.org.tr These simulations provide crucial insights into the stability of the ligand-protein complex, which is essential for designing effective inhibitors. tandfonline.com

Tautomerism and Isomerization Studies of the Thiadiazolidine Ring System

The 1,3,4-thiadiazolidine ring, like many heterocyclic systems, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For a substituted thiadiazolidine, potential tautomerism includes thione-thiol and amino-imino forms, depending on the substituents. nih.gov For example, a 1,3,4-thiadiazole substituted with a hydroxyl group can exist in keto-enol tautomeric forms. mdpi.com

Quantum chemical calculations, primarily DFT, are employed to investigate the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies of the optimized geometries for each possible tautomer, researchers can predict which form is energetically favored. mdpi.com Studies on related systems have shown that the stability can be highly dependent on the environment. For instance, the keto form might be more stable in polar aprotic solvents, while the enol form may be favored in non-polar solvents. mdpi.com The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of the isomerization process. mdpi.com These theoretical studies are critical for understanding the fundamental chemical properties and potential reactivity of the molecule, as different tautomers can exhibit distinct biological activities and interaction profiles. umcs.pl

Ligand-Protein Docking Simulations for Molecular Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. scispace.com This technique is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target on an atomic level. researchgate.netmdpi.com

The process begins with the three-dimensional structures of the ligand (e.g., this compound) and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). biointerfaceresearch.com Docking software then samples a large number of possible orientations and conformations of the ligand within the protein's active site, scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net Lower docking scores typically indicate more favorable binding. researchgate.net

The analysis of the best-scoring poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the active site. scispace.comnih.gov For 1,3,4-thiadiazole derivatives, the nitrogen and sulfur atoms of the heterocyclic ring are often identified as important hydrogen bond acceptors. researchgate.net These simulations provide a rational basis for structure-activity relationships (SAR) and guide the chemical modification of the ligand to improve its potency and selectivity. nih.gov

Mechanistic Investigations of Reactions Involving 3 Phenyl 1,3,4 Thiadiazolidine

Elucidation of Cyclization Mechanisms in Thiadiazolidine Formation

The generally accepted mechanism for the formation of the 1,3,4-thiadiazole (B1197879) ring from thiosemicarbazide (B42300) and a carboxylic acid involves several key steps. sbq.org.br This process can be halted at the thiadiazolidine stage under specific reaction conditions.

Mechanism of 1,3,4-Thiadiazole Formation from Thiosemicarbazide:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the terminal nitrogen atom of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid. sbq.org.br

Dehydration: This is followed by the elimination of a water molecule to form an acylthiosemicarbazide intermediate.

Intramolecular Cyclization: The sulfur atom of the acylthiosemicarbazide then acts as a nucleophile, attacking the carbonyl carbon, leading to the formation of a five-membered ring, which is the 1,3,4-thiadiazolidine derivative. sbq.org.br

Final Dehydration/Aromatization: Subsequent elimination of another water molecule from the thiadiazolidine intermediate results in the formation of the stable aromatic 1,3,4-thiadiazole ring. sbq.org.br

For the specific formation of a 3-phenyl-1,3,4-thiadiazolidine derivative, a similar pathway is followed, starting from a 4-phenylthiosemicarbazide (B147422). The cyclization of acyl derivatives of thiosemicarbazide in an acidic medium typically leads to the formation of 1,3,4-thiadiazole derivatives. ptfarm.pl

A variety of reagents can be used to effect this cyclization. For instance, the reaction of 3-phenylpropenoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) yields 5-styryl-2-amino-1,3,4-thiadiazole. chemmethod.com In this case, POCl₃ acts as a dehydrating agent to facilitate the cyclization and subsequent aromatization. Similarly, formic acid has been used to cyclize 4-phenylthiosemicarbazide to form 2-anilino-1,3,4-thiadiazole. sphinxsai.com

Mechanistic Studies of Derivatization Reactions

Once the this compound ring is formed, it can undergo various derivatization reactions to introduce different functional groups, leading to a wide range of compounds with diverse properties.

A common derivatization involves the amino group present in many thiadiazole and thiadiazolidine compounds. For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized, which can then be further modified. acs.org The synthesis of N-aryl substituted-1,3,4-thiadiazolidin-2-amines has been reported, indicating that the amino group on the thiadiazolidine ring can be readily functionalized. researchgate.net

The mechanism of derivatization often involves the nucleophilic character of the heteroatoms in the ring or the attached functional groups. For instance, the synthesis of imidazo[2,1-b] researchgate.netCurrent time information in Bangalore, IN.mdpi.comthiadiazoles involves the alkylation of the thiol group of a thiosemicarbazone moiety, followed by intramolecular cyclization. mdpi.com

Derivatization can also be achieved through condensation reactions. The reaction of the acyl chloride of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acids with 4-phenylthiosemicarbazide leads to acylthiosemicarbazide derivatives, which can then be cyclized to form 1,3,4-thiadiazole derivatives. ptfarm.pl

Intermolecular and Intramolecular Rearrangements of Thiadiazolidine Derivatives

Rearrangement reactions provide a powerful tool for the synthesis of complex molecules from simpler precursors. In the context of thiadiazole chemistry, the Dimroth rearrangement is a well-documented example of a skeletal rearrangement. This rearrangement has been observed in the conversion of a 1,2,4-triazole (B32235) system to a 1,3,4-thiadiazole system under basic conditions. researchgate.netresearchgate.net A specific instance involves the alkylation of 5-allylamino-4-benzoyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is suggested to proceed via a Dimroth rearrangement to yield 3-alkyl-5-N-allylamino-2-N'-benzoylimino-1,3,4-thiadiazoles. researchgate.netresearchgate.net

Another notable rearrangement involves a translocative mechanism. The treatment of mesoionic 1,2,4-triazolo[1,5-c]quinazolines with phosphorus pentasulfide in refluxing pyridine (B92270) resulted in the formation of triazolothiadiazoles. clockss.org This transformation is presumed to involve a rearrangement where a thioaroyl group attached to a phenylamino (B1219803) side chain is translocated to an amino group, followed by cyclodehydrosulfurization. clockss.org

While these examples primarily describe rearrangements leading to the formation of the aromatic 1,3,4-thiadiazole ring, they provide insight into the potential for skeletal rearrangements involving related heterocyclic systems.

Investigation of Catalytic Roles in Thiadiazolidine Synthesis

Catalysts play a crucial role in facilitating the cyclization reactions that lead to the formation of the thiadiazolidine and thiadiazole rings, often by activating the reactants or stabilizing intermediates.

Acid Catalysis: Concentrated sulfuric acid and polyphosphoric acid (PPA) are commonly used as cyclizing agents. ptfarm.pl For example, the cyclization of N-phenyl thiosemicarbazide with various aromatic acids can be achieved using these strong acids. nih.gov The acidic medium promotes the dehydration steps necessary for ring closure and subsequent aromatization.

Dehydrating Agents/Lewis Acids: Phosphorus oxychloride (POCl₃) is a widely used reagent that acts as both a dehydrating agent and a Lewis acid. clockss.org It facilitates the elimination of water and stabilizes the intermediates formed during the cyclization process. The reaction of 3-phenylpropenoic acid with thiosemicarbazide to form a thiadiazole derivative is a key example of a POCl₃-catalyzed reaction. chemmethod.com

Base Catalysis: Bases such as triethylamine (B128534) (TEA) and potassium hydroxide (B78521) (KOH) are also employed in the synthesis of thiadiazole derivatives. mdpi.com For instance, the synthesis of certain imidazothiadiazoles involves the use of TEA as a catalyst in ethanol. mdpi.com Bases can facilitate deprotonation steps, enhancing the nucleophilicity of certain groups and promoting cyclization.

Oxidative Cyclization: In some synthetic routes, an oxidizing agent is used to promote cyclization. Ferric chloride (FeCl₃) can be used for the oxidative cyclization of thiosemicarbazones. The proposed mechanism involves the oxidation of the thiol group of the thiosemicarbazone, which initiates cyclization through a radical intermediate.

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product, determining whether a saturated thiadiazolidine or an aromatic thiadiazole is obtained.

Structure Activity Relationship Sar Methodologies and Principles for 3 Phenyl 1,3,4 Thiadiazolidine Analogs

Systematic Modification of the 3-Phenyl Moiety and its Impact on Molecular Function

The electronic nature of substituents on the 3-phenyl ring plays a pivotal role in modulating the biological activity of 3-phenyl-1,3,4-thiadiazolidine analogs. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the entire molecule, affecting its ability to interact with biological macromolecules. pharmedicopublishers.comresearchgate.net

For instance, in the context of anticancer activity, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that the presence of electron-withdrawing substituents, such as nitro groups or chloro atoms, can enhance cytotoxicity. Conversely, the introduction of electron-donating groups like methyl groups has been found to be detrimental to the anticancer activity. mdpi.com Specifically, the highest activity was observed with substituents in the order of amido > nitro > chloro. mdpi.com

In a series of 1-(substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidine-4,6 (1H,5H)-diones, it was noted that compounds with an unsubstituted phenyl ring showed better anticonvulsant activity compared to those with methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring. nih.gov This suggests that electron-donating groups may reduce the anticonvulsant potential in this particular scaffold.

Theoretical studies using Density Functional Theory (DFT) have further elucidated these electronic effects. The introduction of electronegative substituents like Cl and NO2 has been shown to reduce the HOMO-LUMO energy gap, leading to a bathochromic shift in the UV absorption wavelength. dergipark.org.tr This alteration in electronic properties can directly impact the molecule's reactivity and binding affinity. researchgate.netdergipark.org.tr

The following table summarizes the observed effects of various substituents on the phenyl ring on the biological activity of thiadiazole derivatives:

SubstituentSubstituent TypeObserved Effect on ActivityReference
AmidoElectron-withdrawingIncreased anticancer activity mdpi.com
NitroElectron-withdrawingIncreased anticancer activity mdpi.com
ChloroElectron-withdrawingIncreased anticancer activity mdpi.com
MethylElectron-donatingDecreased anticancer activity mdpi.com
MethoxyElectron-donatingDecreased anticonvulsant activity nih.gov

The size and position of substituents on the 3-phenyl moiety can introduce steric hindrance, which in turn affects the molecule's conformation and its ability to fit into a biological target's binding site. mdpi.com The planarity of the molecule can be a crucial factor for its biological activity.

For example, the introduction of bulky groups can disrupt the planarity of the molecule, potentially leading to a decrease in activity. Conversely, in some cases, a certain degree of non-planarity might be favorable for optimal interaction with the target. The planarity of the s-triazolo[3,4-b]-l,3,4-thiadiazole system, for instance, is influenced by intramolecular contacts. clockss.org

The position of the substituent on the phenyl ring is also critical. Studies have shown that the substitution pattern significantly affects the biological activity. For instance, in a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, compounds with substituents at the para position of the phenyl ring showed significant antibacterial and antifungal activities. rasayanjournal.co.in

Substituent PositionImpact on ActivityReference
paraOften associated with enhanced biological activity rasayanjournal.co.in
orthoCan introduce steric hindrance, potentially reducing activity sphinxsai.com
metaEffect is variable and depends on the specific substituent and target

Variation of Substituents on the Thiadiazolidine Ring System

Modifications to the thiadiazolidine ring itself, including the introduction of various substituents, are a key strategy in SAR studies. mdpi.commdpi.com The nature of these substituents can profoundly impact the compound's physicochemical properties and biological activity.

The 2- and 5-positions of the 1,3,4-thiadiazole ring are common sites for substitution. For example, 2-amino-1,3,4-thiadiazole (B1665364) is a widely used scaffold in medicinal chemistry due to its versatile biological activities. nih.gov The substituents at these positions have a significant effect on the reactivity of the entire molecule. nih.gov

In a study of 2,5-disubstituted-1,3,4-thiadiazoles, it was found that a 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole derivative exhibited high antituberculosis activity. acs.org This highlights the importance of having aromatic substituents at both the 2- and 5-positions for this specific activity. Furthermore, the presence of an o-hydroxyphenyl moiety at the C5 position, along with a neighboring thiadiazole nitrogen, has been identified as a metal-binding site in some complexes, indicating the role of substituents in chelation and interaction with metal ions. mdpi.com

The introduction of different functional groups can drastically affect biological properties. pharmedicopublishers.com For instance, appending -OH or -NH2 groups to the thiadiazole ring can enhance solubility and antifungal effects. pharmedicopublishers.com

Influence of Linker Units in Conjugated Thiadiazolidine Systems

In conjugated systems, where the this compound core is connected to another molecular entity, the nature of the linker unit is of paramount importance. nih.gov Linker design plays a critical role in modulating the stability of the conjugate and the efficiency of payload release in targeted drug delivery systems. nih.gov

Studies on conjugated polymers incorporating 1,3,4-thiadiazole units have shown that the thiadiazole unit acts as an electron-deficient component, which can enhance the stability of the polymer towards n-doping. researchgate.netacs.org The choice of the unit linked to the thiadiazole, such as thiophene (B33073), can also influence the electronic properties of the resulting polymer. acs.org

Pharmacophore Identification and Lead Structure Optimization Principles

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. mdpi.commdpi.comnih.gov This model serves as a template for designing new, more potent analogs and for virtual screening of compound libraries to identify new lead structures. mdpi.combiointerfaceresearch.com

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.com For instance, a pharmacophore model for VEGFR-2 inhibitors based on a 1,3,4-thiadiazole scaffold identified key hydrogen bond donors and acceptors, as well as hydrophobic regions, that are crucial for binding to the receptor. mdpi.com

Once a lead structure is identified, it is optimized to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process involves systematic modifications based on the established SAR. For example, if a particular substituent is found to be crucial for activity, further modifications can be made to that substituent to fine-tune its properties.

In the case of 2,5-disubstituted-1,3,4-thiadiazoles with antituberculosis activity, an electronic-topological method (ETM) was used to identify a pharmacophore consisting of five atoms from the substituents attached to the thiadiazole ring. acs.org This pharmacophore model can be used to screen for and design new active compounds. acs.org

Advanced Chemical Applications and Functional Materials Derived from 3 Phenyl 1,3,4 Thiadiazolidine

Role as Versatile Synthons and Intermediates in Organic Synthesis

The 1,3,4-thiadiazole (B1197879) ring system, particularly with a phenyl substituent, is a foundational building block in organic synthesis for creating more complex, biologically active molecules. nih.govderpharmachemica.com Its derivatives are recognized as crucial precursors and synthons in the construction of a wide array of heterocyclic compounds. nih.govacademie-sciences.fr The reactivity of the 2-amino-1,3,4-thiadiazole (B1665364) moiety, in particular, makes it an excellent scaffold for derivatization, allowing for the synthesis of diverse and pharmacologically active compounds. researchgate.net

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various methods, including the acid-catalyzed regioselective cyclization of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides or the I2-mediated oxidative C-S bond formation from thiosemicarbazide (B42300) and aldehydes. organic-chemistry.org These methods are valued for being metal-free and highly efficient. organic-chemistry.org The resulting thiadiazole derivatives serve as key intermediates. For instance, the 1,3,4-thiadiazole scaffold is a selected building block for designing and synthesizing new potent antitumor agents, such as condensed heterocyclic substituted imidazo[2,1-b]-1,3,4-thiadiazoles and substituted-1,3,4-thiadiazolo[3,2-a]pyrimidines. derpharmachemica.com Furthermore, the terphthalic acid hydrazide synthon can be used to prepare various heterocyclic derivatives, including those that undergo cyclization with mercaptoacetic acid to form -4-oxo-1,3-thiazolidine structures.

The versatility of this scaffold is highlighted by its use in synthesizing fused heterocyclic systems. For example, 4-amino-5-mercapto-3-phenyl-s-triazole, derived from thiadiazole precursors, can be heated with acyl halides to produce 4-acylamino-5-mercapto-3-phenyl-s-triazoles, which then undergo dehydrative ring closure to form s-triazolo[3,4-b]-1,3,4-thiadiazole ring systems. clockss.org

Table 1: 3-Phenyl-1,3,4-thiadiazolidine Derivatives as Synthons
Synthon/IntermediateReactionResulting Compound ClassReference
2-Amino-1,3,4-thiadiazoleCondensation and cyclizationImidazo[2,1-b]-1,3,4-thiadiazoles, 1,3,4-Thiadiazolo[3,2-a]pyrimidines derpharmachemica.com
Thiosemicarbazide/AldehydesIodine-mediated oxidative C-S bond formation2-Amino-substituted 1,3,4-thiadiazoles organic-chemistry.org
4-Amino-5-mercapto-3-phenyl-s-triazoleDehydrative ring closure with acyl halidess-Triazolo[3,4-b]-1,3,4-thiadiazoles clockss.org
Terphthalic acid hydrazideCyclization with mercapto acetic acid-4- oxo-1,3 - thiazolidne

Polymerization and Co-polymerization Applications

The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an attractive component for incorporation into conjugated polymers, influencing their electronic and physical properties. acs.org Researchers have synthesized and studied a range of co-polymers containing the 1,3,4-thiadiazole moiety, noting their potential in fields like optoelectronics and energy storage. researchgate.net

A notable application is the creation of conjugated polymers by flanking a central 1,3,4-thiadiazole (TDA) unit with thiophene (B33073) or selenophene (B38918) units. acs.org For example, monomers such as EDOT-TDA-EDOT (where EDOT is 3,4-ethylenedioxythiophene) and EDTT-TDA-EDTT (where EDTT is 3,4-ethylenedithiathiophene) undergo electrochemical oxidative polymerization to yield insoluble polymers. acs.org These resulting polymers exhibit enhanced stability toward n-doping compared to their homopolymer counterparts like PEDOT. acs.org This increased stability is directly attributed to the electron-accepting character of the integrated thiadiazole unit. acs.org The band gaps for these polymers have been determined to be in the range of 1.8–1.9 eV through cyclic voltammetry and electronic absorption spectroscopy. acs.org The synthesis and analysis of such co-polymers, focusing on their thermal stability, electrical conductivity, and optical properties, remain an active area of research. researchgate.net

Table 2: Polymerization of Thiadiazole-Containing Monomers
MonomerPolymerization MethodResulting PolymerKey FindingReference
EDOT-TDA-EDOTElectrochemical oxidative polymerizationInsoluble polymerPolymer band gap of 1.8-1.9 eV; good stability toward n-doping. acs.org
EDTT-TDA-EDTTElectrochemical oxidative polymerizationInsoluble polymerMore readily reduced than the EDOT-containing system. acs.org

Development of Chemosensors and Probes Utilizing the Thiadiazolidine Scaffold

The unique electronic and coordinating properties of the 1,3,4-thiadiazole scaffold have led to its exploration in the development of chemosensors for detecting various ions. researchgate.netresearchgate.net While the field is still emerging, several studies have demonstrated the potential of thiadiazole derivatives to act as selective and sensitive optical probes. researchgate.net These sensors often work through mechanisms like chelation-enhanced quenching or colorimetric changes upon binding with a target analyte. researchgate.netresearchgate.net

For example, a thiadiazole-functionalized Schiff base, (E)-2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)phenol (SB-1), was synthesized and shown to be an excellent selective chemosensor for Cu²⁺ ions through a "turn-off" fluorescence phenomenon. researchgate.net Another study reported the development of a simple thiadiazole-based receptor that functions as a multi-ion optical chemosensor, capable of detecting Cu²⁺, Hg²⁺, and CN⁻ ions in water. researchgate.net

In a different approach, hybrid molecules incorporating both coumarin (B35378) and thiadiazole moieties have been synthesized. researchgate.net These probes were investigated for their metal-binding capabilities and showed significant and selective binding with Pb²⁺ ions, which could be observed through UV-visible spectroscopy and other analytical methods. researchgate.net The design of such sensors often involves integrating the thiadiazole unit as a recognition site or as a component that modulates the photophysical properties of a fluorophore upon analyte binding. mdpi.com

Table 3: Thiadiazole-Based Chemosensors
Chemosensor CompoundTarget Analyte(s)Sensing MechanismReference
(E)-2,4-dichloro-6-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)phenol (SB-1)Cu²⁺Fluorescence quenching ("turn-off") researchgate.net
Thiadiazole-based receptorCu²⁺, Hg²⁺, CN⁻Optical/Colorimetric changes researchgate.net
Coumarin-Thiadiazole HybridsPb²⁺Selective binding observed by UV-vis spectroscopy researchgate.net

Applications in Agrochemical Research

Derivatives of 1,3,4-thiadiazole have been extensively investigated and applied in agrochemical research, primarily due to their potent fungicidal and bactericidal properties. sci-hub.stnih.govmdpi.com Several commercial pesticides, such as Bismerthiazol and Thiodiazole-copper, are based on the 1,3,4-thiadiazole scaffold, highlighting its importance in agriculture. nih.govmdpi.com

Research has focused on synthesizing novel thiadiazole derivatives to combat plant pathogens. A series of phenylthiazole derivatives featuring a 1,3,4-thiadiazole thione moiety were synthesized and evaluated for their activity against various plant diseases. mdpi.com One compound from this series, 5b , demonstrated exceptional antifungal activity against Sclerotinia sclerotiorum, with an EC₅₀ value of 0.51 µg/mL, which is comparable to the commercial fungicide Carbendazim (EC₅₀ = 0.57 µg/mL). mdpi.com Another compound, 5m , showed significant antibacterial activity against Ralstonia solanacearum, with an EC₅₀ of 9.87 µg/mL. mdpi.com

In another study, novel 1,3,4-thiadiazole derivatives of glucosides were synthesized. nih.gov Compound 4i from this series exhibited potent antifungal activity against Phytophthora infestans, with an EC₅₀ value of 3.43 µg/mL, outperforming the commercial agent Dimethomorph (EC₅₀ = 5.52 µg/mL). nih.gov Structure-activity relationship (SAR) studies suggest that the placement of electron-withdrawing groups on the phenyl ring can significantly enhance the antibacterial and antifungal efficacy of these compounds. mdpi.com

Table 4: Agrochemical Activity of Thiadiazole Derivatives
CompoundTarget PathogenActivity (EC₅₀ µg/mL)Reference
Compound 5b (phenylthiazole-thiadiazole derivative)Sclerotinia sclerotiorum (fungus)0.51 mdpi.com
Compound 5m (phenylthiazole-thiadiazole derivative)Ralstonia solanacearum (bacterium)9.87 mdpi.com
Compound 4i (thiadiazole-glucoside derivative)Phytophthora infestans (fungus)3.43 nih.gov

Corrosion Inhibition Studies

The presence of sulfur and nitrogen heteroatoms, along with π-electrons from the aromatic and heterocyclic rings, makes this compound derivatives excellent candidates for corrosion inhibitors. worldscientific.comajchem-a.com These compounds can adsorb onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. nih.gov Their effectiveness has been demonstrated for various metals, particularly steel in acidic media. nih.govbohrium.com

Numerous studies have reported high inhibition efficiencies for different thiadiazole derivatives. For example, 5,5′-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (PBPA) showed a corrosion inhibition efficiency of 94% for mild steel in 1 M HCl at a concentration of 0.5 mM. worldscientific.com In another study, the Schiff base derivative (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) exhibited an even higher efficiency of 98.04% for carbon steel in 1M HCl at a 1 mM concentration. bohrium.com

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govbohrium.com The process is spontaneous and involves a combination of physical (electrostatic) and chemical (coordination bond) adsorption. nih.govresearchgate.net Theoretical studies using quantum chemical calculations support these experimental findings, showing that the inhibitor molecules' ability to donate electrons to the unoccupied d-orbitals of iron atoms enhances their adsorption and protective action. ajchem-a.comresearchgate.net

Table 5: Corrosion Inhibition Efficiency of Thiadiazole Derivatives
Inhibitor CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
5,5′-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (PBPA)Mild Steel1 M HCl94% at 0.5 mM worldscientific.com
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA)Carbon Steel1 M HCl98.04% at 1 mM bohrium.com
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)Mild SteelH₂SO₄High efficiency, increases with concentration nih.gov
1-(Phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan (PTPO)Mild Steel1 M HCl95.4% at 500 ppm researchgate.net

Q & A

Q. Basic Characterization Techniques :

  • Spectral Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent effects. For example, the thiadiazolidine ring protons typically resonate at δ 3.5–4.5 ppm, while aromatic protons appear at δ 7.0–8.0 ppm .
  • Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 66.48% calc. vs. 66.43% obs.) to verify stoichiometry .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for fused-ring thiadiazine derivatives .

What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?

Basic Biological Screening :
These compounds exhibit anti-inflammatory and anticancer potential via modulation of transcription factors (e.g., NF-κB, AP-1). For example, analogs like P3-25 inhibit TRAF2-mediated NF-κB activation while promoting AP-1/JNK signaling in RAW264.7 macrophage cells . Standard assays include:

  • Cell Viability (MTT assay) : Assess cytotoxicity using IC50_{50} values.
  • Western Blotting : Quantify protein expression (e.g., p65, IκB, JNK) to map signaling pathways .
  • DNA Binding Assays : Use electrophoretic mobility shift assays (EMSAs) to study transcription factor inhibition .

How do electronic and steric effects of substituents influence the reactivity and bioactivity of this compound derivatives?

Q. Advanced Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the thiadiazolidine ring, improving interactions with biological targets (e.g., TRAF2’s cysteine residues) .
  • Steric Effects : Bulky substituents on the phenyl ring (e.g., 4-methoxy or 3,4-dichloro) may hinder binding to shallow protein pockets but improve selectivity. Computational docking studies (e.g., AutoDock Vina) can predict binding poses .
  • Electrochemical Behavior : Cyclic voltammetry reveals redox potentials linked to antioxidant or pro-oxidant activities. For example, thiadiazolidines with conjugated systems show reversible redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl) .

What experimental strategies resolve contradictions in reported biological data for thiadiazolidine derivatives?

Q. Advanced Data Contradiction Analysis :

  • Dose-Dependent Effects : Low concentrations of P3-25 may activate AP-1, while higher doses suppress NF-κB, necessitating precise dose-response curves .
  • Cell Line Variability : Test compounds across multiple cell lines (e.g., HEK293 vs. RAW264.7) to identify context-dependent effects .
  • Metabolic Stability : Use liver microsome assays to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro activity .

How can computational methods enhance the design of this compound derivatives?

Q. Advanced Computational Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in cyclization reactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., TRAF2 or JNK binding) to optimize substituent geometry .
  • QSAR Models : Correlate electronic descriptors (e.g., Hammett σ constants) with bioactivity to guide synthetic prioritization .

What are the challenges in scaling up laboratory syntheses of this compound derivatives?

Q. Advanced Process Chemistry :

  • Purification : Chromatography is often impractical at scale; alternative methods like recrystallization in ethanol/water mixtures are preferred .
  • Byproduct Management : Side products like 2,4-dibenzyl-3,5-ditosylimino-1,2,4-thiadiazolidine require careful isolation via fractional crystallization .
  • Catalyst Recycling : Immobilize iodine or transition-metal catalysts on silica to reduce costs and waste .

How do researchers validate the mechanism of action for thiadiazolidine derivatives in complex biological systems?

Q. Advanced Mechanistic Validation :

  • Knockout Models : Use siRNA or CRISPR to silence target genes (e.g., TRAF2 or MEKK1) and confirm pathway specificity .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities between compounds and proteins (e.g., TRAF2) .
  • In Vivo Imaging : Track compound distribution and target engagement in animal models using fluorescent or radiolabeled analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.